4,5,6-Trichloro-2-(methylthio)pyrimidine
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Overview
Description
4,5,6-Trichloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 4,5,6-Trichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-(methylthio)pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes further chlorination to introduce the third chlorine atom at the 5-position . The reaction conditions often involve the use of chlorinating agents such as sulfuryl chloride or phosphorus pentachloride under controlled temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,5,6-Trichloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form aryl-substituted pyrimidines.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-(methylthio)pyrimidine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms. This makes it reactive towards nucleophiles, facilitating substitution and coupling reactions .
In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
4,5,6-Trichloro-2-(methylthio)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the third chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine:
4,5,6-Trichloropyrimidine-2-carboxamide: Contains a carboxamide group instead of a methylthio group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of three chlorine atoms and a methylthio group, providing a distinct reactivity profile and making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3Cl3N2S |
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Molecular Weight |
229.5 g/mol |
IUPAC Name |
4,5,6-trichloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |
InChI Key |
WOSOVIQLAUIRGY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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